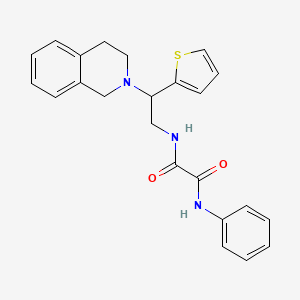

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide is a synthetic compound characterized by its complex structure, which includes a combination of a dihydroisoquinoline, thiophene, and oxalamide moiety. This compound’s unique molecular configuration grants it various chemical and biological properties, making it a subject of interest in multiple fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves several steps:

Formation of the dihydroisoquinoline moiety: : This is typically done through a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline structure.

Introduction of the thiophene ring: : The thiophene component can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using suitable thiophene boronic acids or stannanes.

Formation of the oxalamide linkage: : The final step involves reacting the dihydroisoquinoline-thiophene intermediate with an appropriate oxalyl chloride to form the oxalamide.

Industrial Production Methods

Industrially, the synthesis can be scaled up by using continuous flow chemistry to ensure better control over reaction conditions and higher yields. Catalysts and reagents are typically optimized for cost and efficiency, focusing on sustainable and green chemistry practices.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide undergoes several types of chemical reactions:

Oxidation: : This compound can be oxidized under mild conditions to introduce oxygen functionalities or break down the molecular structure.

Reduction: : Various reducing agents can be used to convert the oxalamide to different amine derivatives.

Substitution: : It readily undergoes electrophilic and nucleophilic substitution reactions, particularly on the aromatic rings.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acetic acid.

Reduction: : Lithium aluminium hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C).

Substitution: : Using reagents such as halogens (Br₂, Cl₂) or nucleophiles (NaOH, NH₃).

Major Products Formed

From Oxidation: : Carboxylic acids, quinones.

From Reduction: : Amines, alcohols.

From Substitution: : Halogenated derivatives, amides.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: : Used as a ligand in transition metal complexes for catalytic reactions.

Material Science: : Incorporated into polymers for enhanced mechanical properties and conductivity.

Biology

Enzyme Inhibition: : Functions as an inhibitor for specific enzymes, impacting various metabolic pathways.

Molecular Probes: : Utilized as fluorescent probes in cellular imaging studies.

Medicine

Drug Design: : Explored as a lead compound for developing new pharmaceuticals targeting neurological disorders.

Therapeutic Agents: : Investigated for anti-inflammatory, antiviral, and anticancer properties.

Industry

Dye Synthesis: : Intermediate in the synthesis of dyes and pigments.

Pesticides: : Precursor for bioactive compounds used in agrochemicals.

Wirkmechanismus

The mechanism by which N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide exerts its effects involves:

Binding to molecular targets: : Such as enzymes or receptors, often involving π-π stacking or hydrogen bonding.

Pathway Modulation: : Influencing biochemical pathways by inhibiting or activating key enzymes, altering cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenyloxalamide

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-2-yl)ethyl)-N2-phenyloxalamide

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(benzofuran-2-yl)ethyl)-N2-phenyloxalamide

Uniqueness

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide stands out due to:

Unique Thiophene Ring: : Provides distinct electronic and steric properties compared to furan or pyridine analogs.

Enhanced Bioactivity: : Specific to its molecular interactions and pathways modulated.

There you have it! This compound's multifaceted nature makes it a fascinating topic in the realms of science and industry. What's your next move with this compound?

Eigenschaften

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2S/c27-22(23(28)25-19-9-2-1-3-10-19)24-15-20(21-11-6-14-29-21)26-13-12-17-7-4-5-8-18(17)16-26/h1-11,14,20H,12-13,15-16H2,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEPQBJIYVSDPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]methyl}-1lambda6-thiane-1,1-dione](/img/structure/B2440952.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2440954.png)

![(E)-N-[3-(4-Chlorophenyl)cyclohex-2-en-1-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2440955.png)

![N-[(4-Fluorophenyl)methyl]-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2440959.png)

![2-chloro-6-fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2440960.png)

![ethyl 2-(5-chlorothiophene-2-amido)-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2440970.png)